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molecular formula C15H10INO2S B8354439 8-Iodo-3-(phenylsulfonyl)quinoline CAS No. 607743-09-9

8-Iodo-3-(phenylsulfonyl)quinoline

Cat. No. B8354439
M. Wt: 395.22 g/mol
InChI Key: VWNANUTXXRDVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07452888B2

Procedure details

A solution of sodium nitrite (5.44 g, 78.8 mmol, 1.2 eq) in water (125 ml, 5 vol) was added to a stirred slurry of 8-amino-3-phenylsulfonylquinoline methanesulfonic acid salt (D8) (25.0 g, 65.7 mmol) in 5M HCl (500 ml, 20 vol). The mixture was stirred at 23° to 24.5° C. for 1 hr 5 min then acetonitrile (200 ml, 8 vol) was added. After 10 min a solution of sodium iodide (14.8 g, 98.6 mmol, 1.5 eq) in water (125 ml, 5 vol) was added over 3 min, resulting in the formation of a brown mixture and the evolution of gas. The brown mixture was stirred at 25° C. to 23° C. for 1 hr 5 min then dichloromethane (500 ml, 20 vol) was added and the mixture was stirred for 5 min. The lower organic layer was removed and the aqueous layer was extracted with dichloromethane (125 ml, 5 vol). The combined organic layers were washed with 10% w/v sodium sulfite (125 ml, 5 vol) then concentrated under reduced pressure. The resulting mixture was filtered and the cake was washed with acetonitrile (2×25 ml) and dried in a 40° C. oven under reduced pressure to afford the title compound D6; yield 15.27 g, 59%, identical spectroscopically to that produced by the first method.
Quantity
5.44 g
Type
reactant
Reaction Step One
Name
8-amino-3-phenylsulfonylquinoline methanesulfonic acid salt
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
14.8 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].CS(O)(=O)=O.N[C:11]1[CH:12]=[CH:13][CH:14]=[C:15]2[C:20]=1[N:19]=[CH:18][C:17]([S:21]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)(=[O:23])=[O:22])=[CH:16]2.C(#N)C.[I-:33].[Na+]>O.Cl.ClCCl>[I:33][C:11]1[CH:12]=[CH:13][CH:14]=[C:15]2[C:20]=1[N:19]=[CH:18][C:17]([S:21]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)(=[O:23])=[O:22])=[CH:16]2 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
5.44 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
8-amino-3-phenylsulfonylquinoline methanesulfonic acid salt
Quantity
25 g
Type
reactant
Smiles
CS(=O)(=O)O.NC=1C=CC=C2C=C(C=NC12)S(=O)(=O)C1=CC=CC=C1
Name
Quantity
125 mL
Type
solvent
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
14.8 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
125 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 23° to 24.5° C. for 1 hr 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in the formation of a brown mixture
STIRRING
Type
STIRRING
Details
The brown mixture was stirred at 25° C. to 23° C. for 1 hr 5 min
Duration
5 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The lower organic layer was removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (125 ml, 5 vol)
WASH
Type
WASH
Details
The combined organic layers were washed with 10% w/v sodium sulfite (125 ml, 5 vol)
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
WASH
Type
WASH
Details
the cake was washed with acetonitrile (2×25 ml)
CUSTOM
Type
CUSTOM
Details
dried in a 40° C. oven under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
IC=1C=CC=C2C=C(C=NC12)S(=O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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